molecular formula C13H13NO2S B2875331 Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate CAS No. 160133-75-5

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

Cat. No. B2875331
CAS RN: 160133-75-5
M. Wt: 247.31
InChI Key: UJJDUVOANRRUHL-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” is a chemical compound used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” can be represented by the InChI code 1S/C13H14NO2S/c1-8-3-5-9 (6-4-8)10-7-17-12 (11 (10)14)13 (15)16-2/h3-7,17H,14H2,1-2H3 . The molecular weight of the compound is 248.33 .


Chemical Reactions Analysis

“Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” is a solid substance with a molecular weight of 248.33 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Material Science: Organic Semiconductors

Thiophene derivatives, including Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate, are pivotal in the development of organic semiconductors . These materials are used in the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for modern electronic devices.

Pharmaceutical Research: Anti-HIV and Antitumor Activity

This compound serves as a precursor in pharmaceutical products targeting HIV-1 integrase and certain tumors . The inhibition of HIV-1 integrase is key in preventing the replication of the virus, while antitumor activity is vital for cancer treatment.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene derivatives are utilized as corrosion inhibitors . These compounds protect metals and alloys from corrosive processes, which is critical in extending the life of industrial machinery and infrastructure.

Biological Research: Antimicrobial Properties

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate is involved in the synthesis of compounds with antimicrobial properties . These properties are essential for developing new antibiotics and treatments for bacterial infections.

Chemical Synthesis: Intermediate for Complex Molecules

The compound is used as an intermediate in the synthesis of more complex molecules . Its role in chemical synthesis is crucial for creating a variety of compounds with diverse applications, from materials to pharmaceuticals.

Safety and Hazards

“Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDUVOANRRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

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